benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate
Description
Benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is a small-molecule azetidine derivative featuring a benzyl carbamate group at the 1-position and a 4-methylpyrazole substituent at the 3-position of the azetidine ring.
Properties
IUPAC Name |
benzyl 3-(4-methylpyrazol-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-7-16-18(8-12)14-9-17(10-14)15(19)20-11-13-5-3-2-4-6-13/h2-8,14H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGXBXQBUDFFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 3-Oxoazetidine-1-carboxylate derivatives such as benzyl 3-oxoazetidine-1-carboxylate serve as key intermediates for nucleophilic substitution reactions.
- 4-Methyl-1H-pyrazole or its derivatives are used as nucleophiles for substitution at the azetidine ring.
- Benzyl carbamate (Cbz) group is introduced either before or after substitution to protect the azetidine nitrogen.
Reaction Conditions and Catalysts
- Reactions are commonly conducted in polar aprotic solvents such as 1,4-dioxane, THF, or DMF.
- Bases such as potassium carbonate or sodium hydride are employed to deprotonate the pyrazole nitrogen to facilitate nucleophilic attack.
- Temperature ranges from room temperature to reflux conditions (approximately 70–100 °C) depending on the step.
- Protection/deprotection steps utilize mild acidic or basic conditions; for example, deprotection of carbamate groups can be achieved using bases like sodium hydroxide or acids like trifluoroacetic acid under controlled temperature (20–100 °C).
Process Parameters and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 4-methyl-1H-pyrazole, K2CO3, 1,4-dioxane | 80–100 | 10–48 | 38–71 | Longer reflux times improve substitution efficiency; solvent choice affects yield |
| Carbamate protection | Benzyl chloroformate, triethylamine, DCM | 0–25 | 1–4 | 70–90 | Mild conditions prevent side reactions; base scavenges HCl byproduct |
| Deprotection (if required) | NaOH or TFA in MeOH/THF | 20–85 | 1–24 | Variable | Base or acid-mediated deprotection depending on protecting group and substrate stability |
Literature and Patent Insights
A patent (WO2015067782A1) describes the preparation of similar pyrazole-substituted azetidine carbamates, emphasizing the use of amino-protecting groups like benzyl carbamate and reaction conditions involving bases (NaOH, KOH, K2CO3) and solvents such as methanol, ethanol, THF, or DMF at temperatures from 20 °C to 100 °C for several hours to effect substitution and deprotection steps.
Research articles on pyrazole derivatives synthesis highlight the use of refluxing 1,4-dioxane with substituted benzyl bromides and pyrazole derivatives to achieve N-alkylation, followed by purification steps involving extraction and recrystallization.
The cobalt(III)-catalyzed three-component reactions involving azetidine derivatives provide scalable methods to access functionalized azetidine carbamates, demonstrating high yields and diastereoselectivity, which can be adapted for the synthesis of this compound.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Solvent(s) | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | 4-methyl-1H-pyrazole, K2CO3 | 1,4-dioxane | Reflux 10–48 h, 80–100 °C | Straightforward, moderate to good yields | Long reaction times, purification needed |
| Carbamate protection | Benzyl chloroformate, triethylamine | DCM, THF | 0–25 °C, 1–4 h | Mild conditions, high selectivity | Requires careful moisture control |
| Deprotection (if applicable) | NaOH or TFA | MeOH, THF, water | 20–85 °C, 1–24 h | Efficient removal of protecting groups | Sensitive substrates may degrade |
| Catalytic three-component route | Cobalt(III) catalyst, pivalic acid | 1,4-dioxane, THF | 70 °C, 20 h | High yield, scalable, diastereoselective | Requires catalyst, glovebox handling |
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the benzyl group.
Substitution: Substitution reactions can introduce new substituents at different positions on the azetidine ring or the pyrazole moiety.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions often employ hydrogen gas or metal hydrides.
Substitution reactions can be carried out using nucleophiles or electrophiles under various conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. The azetidine ring contributes to its pharmacological properties, making it a candidate for further development in drug discovery.
Case Study: Anticancer Activity
A study published in Synthesis explored various derivatives of azetidine compounds, including this compound, for their anticancer activities. The compound was tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism of action appears to involve the modulation of specific signaling pathways related to cancer cell survival and growth .
Synthetic Methodologies
Catalytic Applications
this compound has been utilized as a substrate in various catalytic reactions. Its ability to participate in C–H bond activation reactions has been documented, showcasing its versatility in synthetic organic chemistry.
Table 1: Reaction Conditions for C–H Activation
| Entry | Additive | Temperature (°C) | Concentration (M) | Yield (%) |
|---|---|---|---|---|
| 1 | AcOH | 50 | 0.4 | 0 |
| 2 | AcOH | 70 | 0.4 | 20 |
| 3 | PivOH | 70 | 0.2 | 50 |
This table summarizes the results from a study where various additives were tested for their effectiveness in enhancing the yield of products derived from this compound under different conditions .
Material Sciences
Polymeric Applications
The compound has also been explored for its potential use in polymer chemistry. Its unique structure allows it to act as a monomer or crosslinking agent in the synthesis of novel materials with desirable mechanical properties.
Case Study: Development of Biodegradable Polymers
Research indicates that incorporating this compound into polymer matrices can enhance biodegradability while maintaining structural integrity. This application is particularly relevant in developing sustainable materials for packaging and biomedical uses .
Mechanism of Action
The mechanism by which benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The azetidine ring and the pyrazole moiety can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Physicochemical Properties
| Compound Name | Melting Point (°C) | Physical State | Notable NMR Features (1H-NMR) |
|---|---|---|---|
| 14r | 159–160 | Crystalline Solid | Azetidine protons at δ 3.8–4.2 ppm; aromatic signals |
| 15a | 98–100 | Crystalline Solid | Boc-protected amine (δ 1.4 ppm); broad aromatic peaks |
| 15e | 88–90 | Crystalline Solid | Benzyl CH2 (δ 4.5–5.0 ppm); complex aromatic splitting |
| Compound 4 | N/A | Colorless Oil | Dicyano group signals (no sharp peaks) |
| Target Compound | N/A | Likely Solid | Expected pyrazole CH3 (δ 2.1–2.5 ppm) |
- Melting Points: The presence of planar aromatic groups (e.g., quinoline in 14r) increases melting points (159–160°C), while less symmetric substituents (e.g., in 15e) reduce crystallinity (88–90°C) . The target compound’s pyrazole moiety may promote moderate crystallinity, akin to 15a.
- Physical State: Hydrophobic substituents (e.g., dicyano-phenylethyl in Compound 4) result in oily products, whereas polar groups favor solids . The target compound’s pyrazole ring, being moderately polar, likely forms a solid.
Spectroscopic Comparison
- Azetidine Protons : In 14r, azetidine protons resonate at δ 3.8–4.2 ppm, while Boc-protected 15a shows a distinctive tert-butyl signal at δ 1.4 ppm . The target compound’s azetidine signals may resemble 14r but with shifts due to the electron-withdrawing pyrazole group.
- Aromatic Regions: Quinoline-containing analogs (14r, 15a, 15e) exhibit complex splitting in aromatic regions (δ 7.0–8.5 ppm), whereas the target compound’s pyrazole ring would display simpler patterns (e.g., a singlet for the 4-methyl group) .
Implications for Research and Development
- Synthetic Optimization: Lessons from Compound 4’s flash chromatography suggest that the target compound’s purification could benefit from gradient elution with polar/non-polar solvent mixtures.
Biological Activity
Benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS No. 1022543-36-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Formula
- Molecular Formula : CHNO
- Molecular Weight : 273.31 g/mol
Structural Characteristics
The compound features a benzyl group linked to an azetidine ring substituted with a 4-methyl-1H-pyrazole moiety. This unique structure contributes to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can modulate autophagy and inhibit mTORC1 activity, which is crucial in cancer cell proliferation.
The mechanism involves:
- Inhibition of mTORC1 : This leads to reduced protein synthesis and cell growth.
- Autophagy Modulation : The compound increases basal autophagy levels while disrupting autophagic flux under nutrient-replete conditions, potentially targeting cancer cells under metabolic stress .
Structure-Activity Relationship (SAR)
Preliminary SAR studies suggest that modifications in the pyrazole ring can significantly impact biological activity. For instance, the introduction of various substituents on the pyrazole ring has been shown to enhance antiproliferative effects in cancer cell lines .
Case Studies
- MIA PaCa-2 Cells : In vitro studies demonstrated that related compounds exhibited submicromolar antiproliferative activity against pancreatic cancer cells, indicating a promising avenue for further research and development .
- Autophagy Inhibition : A study reported that specific analogs disrupted autophagic flux by inhibiting mTORC1 reactivation during nutrient refeeding, leading to the accumulation of LC3-II, a marker of autophagy .
Comparative Analysis with Related Compounds
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
-
Azetidine Functionalization : Coupling of benzyl-protected azetidine with 4-methylpyrazole via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, tert-butyl azetidine derivatives have been synthesized using SN2 reactions under basic conditions (e.g., K₂CO₃ in DMF) .
-
Protection/Deprotection Strategies : Use of benzyl (Cbz) or tert-butyl (Boc) groups to stabilize intermediates, followed by deprotection with TFA or hydrogenolysis .
-
Optimization : Solvent choice (e.g., DCM, THF) and temperature control (0–50°C) are critical to minimize side reactions. Yields can be improved using flash chromatography (hexanes/EtOAc gradients) .
- Supporting Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Azetidine coupling | K₂CO₃, DMF, 80°C | 70–85 | |
| Deprotection | TFA/DCM, rt | >90 |
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Methodological Answer :
- Chromatography : Flash chromatography (hexanes/EtOAc) for purification, monitored by TLC .
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrazole substitution pattern) and azetidine ring integrity. For example, azetidine protons typically appear as triplets (δ 3.4–4.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the key structural features influencing this compound’s reactivity?
- Methodological Answer :
- Azetidine Ring : Strain from the 4-membered ring enhances nucleophilic reactivity at the 3-position.
- Pyrazole Substitutent : The 4-methyl group sterically hinders electrophilic substitution but stabilizes metal coordination in catalysis .
- Benzyl Carbamate : The Cbz group directs regioselectivity in deprotection and coupling reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- NMR Discrepancies : Use 2D techniques (e.g., HSQC, COSY) to assign overlapping signals. For example, pyrazole protons may split into doublets (J = 2.1 Hz) in NOESY experiments .
- Mass Spec Anomalies : Isotopic pattern analysis to distinguish between [M+H]⁺ and adducts. Adjust ionization parameters (e.g., ESI vs. EI) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry via SHELXL refinement (e.g., SHELX-97 for small-molecule structures) .
Q. What strategies optimize regioselectivity when introducing the pyrazole moiety to azetidine?
- Methodological Answer :
- Metal-Mediated Coupling : Pd-catalyzed Buchwald-Hartwig amination for C–N bond formation, ensuring selectivity at the azetidine 3-position .
- Protecting Group Effects : Boc groups favor N-alkylation over O-alkylation in polar aprotic solvents .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict transition-state energies and regioselectivity trends .
Q. How can the biological activity of this compound be systematically investigated?
- Methodological Answer :
-
Enzyme Assays : Screen against kinase or protease targets (e.g., EGFR, CDK2) using fluorescence-based assays. The pyrazole’s hydrogen-bonding capacity may enhance binding .
-
Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methyl groups on pyrazole) and compare IC₅₀ values .
-
Metabolic Stability : Assess hepatic clearance using microsomal incubation (human/rat liver microsomes) .
- Supporting Data :
| Analog | Pyrazole Substitution | IC₅₀ (μM) |
|---|---|---|
| Parent | 4-Methyl | 0.45 |
| Analog 1 | 3,5-Dimethyl | 1.2 |
Q. What experimental approaches validate computational predictions of this compound’s reactivity?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates (e.g., via in situ IR) to compare with DFT-predicted activation barriers .
- Isotope Labeling : Use ¹³C-labeled azetidine to track bond formation in coupling reactions .
- Crystallographic Validation : Compare X-ray structures with molecular docking simulations (e.g., AutoDock Vina) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
